molecular formula C10H11BrFN B13037712 (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

Katalognummer: B13037712
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: MWGPQSZDCMDMAT-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral organic compound that features both bromine and fluorine substituents on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:

    Halogenation: Introduction of bromine and fluorine onto the phenyl ring through electrophilic aromatic substitution.

    Chiral Amine Introduction: The chiral amine group can be introduced via asymmetric synthesis or chiral resolution techniques.

    Formation of the But-3-EN-1-amine Moiety: This can be achieved through various organic reactions such as amination or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions might be used to modify the double bond or the amine group.

    Substitution: Halogen substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Medicine

    Drug Development: Potential use as a lead compound or intermediate in the development of pharmaceuticals.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogens can affect its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: Similar structure but with chlorine instead of bromine.

    (S)-1-(2-Bromo-5-chlorophenyl)but-3-EN-1-amine: Similar structure but with chlorine instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine in (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can lead to distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

(1S)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1

InChI-Schlüssel

MWGPQSZDCMDMAT-JTQLQIEISA-N

Isomerische SMILES

C=CC[C@@H](C1=C(C=CC(=C1)F)Br)N

Kanonische SMILES

C=CCC(C1=C(C=CC(=C1)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.